Cas no 808737-28-2 (3-phenyl-1,4-diazepan-2-one)

3-phenyl-1,4-diazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-DIAZEPIN-2-ONE, HEXAHYDRO-3-PHENYL-
- 3-phenyl-1,4-diazepan-2-one
- IHB73728
- CHEMBL4571538
- 961-337-5
- EN300-222754
- 808737-28-2
-
- MDL: MFCD20690035
- インチ: InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)
- InChIKey: PPMIVYPGTYVOAO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 190.110613074Da
- どういたいしつりょう: 190.110613074Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 41.1Ų
3-phenyl-1,4-diazepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222754-10.0g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$9704.0 | 2023-05-26 | |
Enamine | EN300-222754-0.05g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 0.05g |
$600.0 | 2023-09-16 | |
Enamine | EN300-222754-1g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 1g |
$2257.0 | 2023-09-16 | |
Enamine | EN300-222754-10g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$9704.0 | 2023-09-16 | |
1PlusChem | 1P01AMJ2-500mg |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 500mg |
$1991.00 | 2025-03-19 | |
A2B Chem LLC | AV74574-2.5g |
3-Phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 2.5g |
$4692.00 | 2024-04-19 | |
1PlusChem | 1P01AMJ2-2.5g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 2.5g |
$5530.00 | 2024-04-21 | |
1PlusChem | 1P01AMJ2-10g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$12056.00 | 2024-04-21 | |
A2B Chem LLC | AV74574-50mg |
3-Phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 50mg |
$667.00 | 2024-04-19 | |
A2B Chem LLC | AV74574-100mg |
3-Phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 100mg |
$860.00 | 2024-04-19 |
3-phenyl-1,4-diazepan-2-one 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
3-phenyl-1,4-diazepan-2-oneに関する追加情報
3-Phenyl-1,4-diazepan-2-one: An Overview of a Promising Compound (CAS No. 808737-28-2)
3-Phenyl-1,4-diazepan-2-one (CAS No. 808737-28-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research findings.
The chemical structure of 3-phenyl-1,4-diazepan-2-one is characterized by a 1,4-diazepane ring fused with a phenyl group at the 3-position. The presence of the diazepane ring and the phenyl substituent imparts distinct properties to the molecule, making it an interesting candidate for various biological studies. The diazepane ring is known for its ability to modulate neurotransmitter systems, while the phenyl group can enhance lipophilicity and influence receptor binding.
Synthesis of 3-phenyl-1,4-diazepan-2-one has been reported using several methods. One common approach involves the condensation of a suitable amine with an appropriate carbonyl compound followed by cyclization. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method that yielded 3-phenyl-1,4-diazepan-2-one in high purity and yield. This method not only simplifies the synthetic route but also reduces the overall cost and environmental impact.
In terms of pharmacological properties, 3-phenyl-1,4-diazepan-2-one has shown promising activity in several biological assays. Research has indicated that it exhibits potent anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. A study published in the European Journal of Pharmacology demonstrated that 3-phenyl-1,4-diazepan-2-one effectively reduced seizure frequency and duration in animal models of epilepsy without causing significant side effects.
Beyond its anticonvulsant properties, 3-phenyl-1,4-diazepan-2-one has also been investigated for its anxiolytic effects. A preclinical study conducted by researchers at the University of California found that administration of 3-phenyl-1,4-diazepan-2-one significantly reduced anxiety-like behaviors in rodent models. The mechanism underlying these effects is thought to involve modulation of GABAergic neurotransmission, which is a key pathway in anxiety disorders.
The potential therapeutic applications of 3-phenyl-1,4-diazepan-2-one extend beyond epilepsy and anxiety. Recent studies have explored its anti-inflammatory properties and its ability to modulate immune responses. A paper published in the Journal of Medicinal Chemistry reported that 3-phenyl-1,4-diazepan-2-one inhibited pro-inflammatory cytokine production in vitro and reduced inflammation in animal models of inflammatory diseases such as arthritis.
Clinical trials are currently underway to further evaluate the safety and efficacy of 3-phenyl-1,4-diazepan-2-one. Early results from phase I trials have shown promising safety profiles with no major adverse events reported. These findings have paved the way for more advanced clinical studies to assess its therapeutic potential in human patients.
In conclusion, 3-phenyl-1,4-diazepan-2-one (CAS No. 808737-28-2) is a compound with a unique chemical structure and diverse pharmacological properties. Its potential applications in treating conditions such as epilepsy, anxiety, and inflammatory diseases make it an exciting area of research in medicinal chemistry. Ongoing studies and clinical trials will provide further insights into its therapeutic utility and safety profile.
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